2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-linked acetamide group. The triazole ring is further modified at position 4 with an amino group and at position 5 with a 4-methoxyphenylmethyl moiety. The acetamide terminus is substituted with a 4-chlorophenyl group, introducing both electron-donating (methoxy) and electron-withdrawing (chlorophenyl) elements.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-26-15-8-2-12(3-9-15)10-16-22-23-18(24(16)20)27-11-17(25)21-14-6-4-13(19)5-7-14/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMGTTMSKGXGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.
Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances interaction with microbial enzymes.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This Compound | Bacillus cereus | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have shown promising cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 0.95 |
| This Compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Sulfanyl Group : Increases reactivity towards biological targets.
- Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity.
- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in triazole substituents (positions 4 and 5) and the acetamide’s aryl group. Below is a comparative analysis:
*Calculated using ChemDraw.
Functional Insights from Substituent Modifications
- Pyridinyl (VUAA-1, OLC-12): Critical for Orco agonism/antagonism; polar interactions with receptor residues . Hydroxyphenyl (AM31): Hydrogen-bonding capacity correlates with high reverse transcriptase affinity .
Acetamide Aryl Group :
- 4-Chlorophenyl (Target) : Electron-withdrawing Cl may improve metabolic stability and receptor binding .
- 4-Nitrophenyl (AM31) : Strong electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
- 4-Fluorophenyl () : Balances lipophilicity and polarity for anti-inflammatory efficacy .
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 294.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that similar triazole compounds can inhibit the growth of Candida species and Aspergillus species, suggesting a potential application in treating fungal infections .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and have been implicated in disrupting various signaling pathways in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy .
Study on Anticancer Activity
A study conducted by Evren et al. (2019) synthesized several thioacetamide derivatives, including those with triazole moieties. These compounds were tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Antifungal Efficacy
In another study focusing on the antifungal activity of triazole derivatives, compounds similar to this compound were shown to inhibit the growth of Candida albicans and other pathogenic fungi at concentrations that are clinically relevant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
